
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Vue d'ensemble
Description
“Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate” is a chemical compound with the CAS Number: 191155-80-3 . It has a molecular weight of 246.23 . The IUPAC name for this compound is ethyl 3-[2-(trifluoromethyl)phenyl]propanoate .
Synthesis Analysis
The synthesis of this compound involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate) . This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained after hydrolysis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 . This code provides a unique representation of the molecular structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mizoroki–Heck cross-coupling reaction and a hydrogenation reaction . The Mizoroki–Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction, while the hydrogenation reaction involves the addition of hydrogen (H2) to a substrate .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .
Applications De Recherche Scientifique
Synthesis of Cinacalcet HCl
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is used in the synthesis of Cinacalcet HCl . Cinacalcet is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Intermediate in Organic Synthesis
This compound serves as an intermediate in organic synthesis . It is used in the Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal .
Catalyst Recovery
In the synthesis process of Cinacalcet HCl, palladium species, at the end of the reaction, are efficiently recovered as Pd/Al2O3 . This shows the compound’s role in catalyst recovery.
Microwave-Assisted Reactions
The compound has been used in microwave-assisted conditions, which allowed a reduction in reaction times without affecting selectivity and yield .
Sustainable Production of Pharmaceuticals
The compound plays a role in the more sustainable production of pharmaceuticals like Cinacalcet HCl . The final Active Pharmaceutical Ingredient (API) was obtained through reductive amination of this compound with ®-(+)-1-(1-naphthyl)ethylamine .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
Propriétés
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNROJGHAWLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474397 | |
| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate | |
CAS RN |
191155-80-3 | |
| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



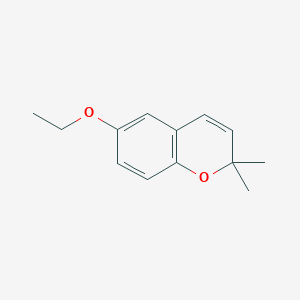

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

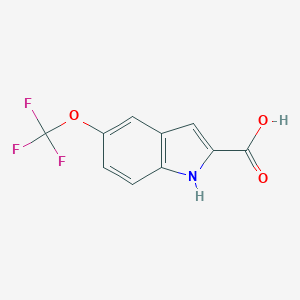
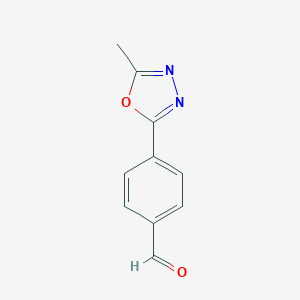

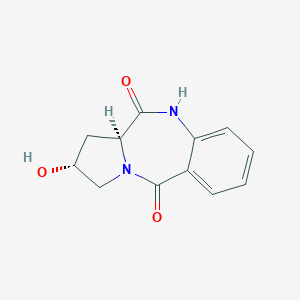
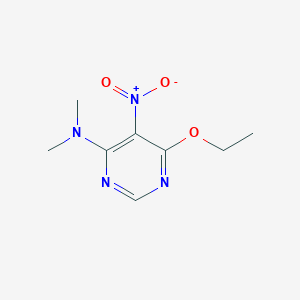
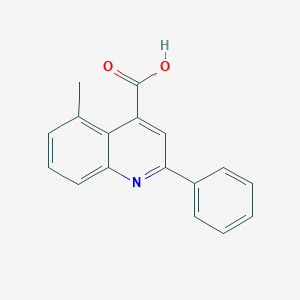
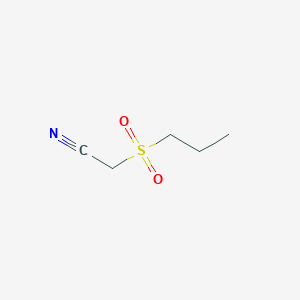

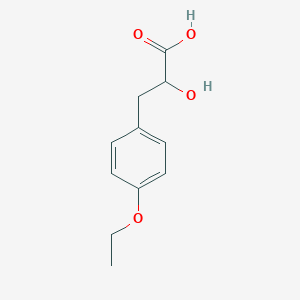
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)